3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 1335042-76-6
VCID: VC11771574
InChI: InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
SMILES: CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

CAS No.: 1335042-76-6

Cat. No.: VC11771574

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid - 1335042-76-6

Specification

CAS No. 1335042-76-6
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Standard InChI InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Standard InChI Key RFHPQLCVYMBPRF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC=C)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid (C₁₁H₁₉NO₄) comprises a six-carbon chain with a carboxylic acid group at position 1, a Boc-protected amine at position 3, and a double bond between carbons 5 and 6 . The Boc group ((CH₃)₃COC(O)−) sterically shields the amine, preventing unwanted side reactions during peptide elongation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point372.2 ± 35.0 °C (760 mmHg)
Flash Point178.9 ± 25.9 °C
LogP2.04
Polar Surface Area (PSA)75.63 Ų

The compound’s moderate lipophilicity (LogP = 2.04) suggests balanced solubility in organic and aqueous media, advantageous for solid-phase peptide synthesis . Its high polar surface area (75.63 Ų) reflects hydrogen-bonding capacity, influencing crystallization behavior .

Synthesis and Manufacturing

Boc Protection Strategy

The Boc group is introduced via reaction of the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . For 3-aminohex-5-enoic acid derivatives, this typically occurs in tetrahydrofuran (THF) or dichloromethane with catalysts like 4-dimethylaminopyridine (DMAP) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsOutcome
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RTN-Boc-amino acid
DecarboxylationAcetic acid, 110°C, 12hUnsaturated backbone
BrominationBr₂, CHCl₃, 25°C, 4hDibromo compound

Applications in Organic Chemistry

Peptide Synthesis

The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make this compound ideal for Fmoc/Boc hybrid strategies . For example, in solid-phase synthesis, the Boc-protected amine resists piperidine-mediated Fmoc deprotection, enabling orthogonal coupling .

Cross-Metathesis

The terminal double bond undergoes olefin metathesis with Grubbs catalysts, facilitating side-chain diversification. This reactivity is exploited to introduce bioorthogonal handles (e.g., azides) for click chemistry .

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